Loxapine N-oxide is a metabolite of the antipsychotic drug loxapine. [] It is formed through the oxidative metabolism of loxapine in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with some contribution from flavin-containing monooxygenase (FMO). [] In scientific research, Loxapine N-oxide serves as a valuable tool for studying the metabolism of loxapine and for developing accurate analytical methods to quantify its presence in biological samples.
Loxapine N-oxide is a significant metabolite of loxapine, a dibenzoxazepine tricyclic antipsychotic medication. Loxapine is primarily used to treat schizophrenia and acute agitation associated with bipolar disorder. The N-oxide form is generated through metabolic processes involving cytochrome P450 enzymes and flavin-containing monooxygenases, which are crucial in drug metabolism. This metabolite can exhibit pharmacological activity and may influence the therapeutic effects of loxapine itself .
Loxapine N-oxide is derived from loxapine, which is administered in various forms, including oral, intramuscular, and inhalation routes. The metabolism of loxapine to its N-oxide form occurs predominantly in the liver, where it undergoes N-oxidation and demethylation processes mediated by specific cytochrome P450 enzymes .
Loxapine N-oxide falls under the category of pharmaceutical metabolites. It is classified as a secondary metabolite resulting from the biotransformation of loxapine, which is itself classified as an antipsychotic agent. The compound's classification reflects its role in the pharmacokinetics and pharmacodynamics of loxapine therapy.
The synthesis of loxapine N-oxide can be achieved through various methods, primarily involving enzymatic oxidation processes. The most common approach utilizes microbial biotransformation or enzyme-catalyzed reactions:
The technical aspects of synthesizing loxapine N-oxide involve controlling reaction conditions such as pH, temperature, and substrate concentration to optimize yield and selectivity. Analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are often employed to monitor the reaction progress and quantify product formation .
Loxapine N-oxide has a distinct molecular structure characterized by the presence of an oxygen atom bonded to the nitrogen atom in the loxapine framework. The chemical structure can be represented as follows:
This structure indicates that loxapine N-oxide retains the core dibenzoxazepine structure while incorporating an additional oxygen atom at the nitrogen site.
Key molecular data for loxapine N-oxide include:
Loxapine N-oxide can participate in various chemical reactions typical for nitrogen-containing compounds:
The stability of loxapine N-oxide can be influenced by factors such as pH and temperature, which can dictate its propensity to revert to loxapine or react further with other biological molecules .
Loxapine N-oxide exhibits properties typical for organic compounds:
Key chemical properties include:
Relevant studies have shown that it remains stable when stored properly, with degradation products forming only under harsh conditions .
Loxapine N-oxide serves several important roles in pharmacology and toxicology:
Loxapine N-oxide (CAS 25967-34-4) is a tertiary amine N-oxide derivative of the antipsychotic drug loxapine. Its molecular formula is C₁₈H₁₈ClN₃O₂, with a molecular weight of 343.81 g/mol [1] [5]. The addition of an oxygen atom to loxapine's piperazine nitrogen increases its molecular weight by 16 Da compared to loxapine (327.82 g/mol). This modification significantly alters its physicochemical properties, including increased polarity and water solubility [4].
Table 1: Molecular Properties of Loxapine N-Oxide
Property | Value |
---|---|
CAS Registry Number | 25967-34-4 |
Molecular Formula | C₁₈H₁₈ClN₃O₂ |
Exact Mass | 343.1088 g/mol |
SMILES | C[N+]1([O-])CCN(CC1)C2=Nc3ccccc3Oc4ccc(Cl)cc24 |
InChI Key | QUSWANHLDLADDR-UHFFFAOYSA-N |
Structurally, loxapine N-oxide retains loxapine's tricyclic dibenzoxazepine core (2-chloro-11-piperazinyldibenz[b,f][1,4]oxazepine) but features a critical modification: oxidation of the piperazine ring's tertiary nitrogen to form an N-oxide functional group [1] [8]. This oxidation introduces a permanent dipole moment, converting the tertiary amine into a polar, zwitterionic species. The planar tricyclic system remains intact, preserving the molecule's capacity for aromatic stacking interactions. However, the N-oxide moiety disrupts the protonation equilibrium observed in loxapine, eliminating its basicity at physiological pH [4].
Spectroscopic techniques provide definitive identification of loxapine N-oxide:
Table 2: Key Spectroscopic Signatures of Loxapine N-Oxide
Technique | Key Features |
---|---|
¹H NMR | - Piperazine -CH₂-: δ 3.5–3.7 ppm (m, 4H) - Piperazine -N⁺-CH₃: δ 3.25 ppm (s, 3H) - Aromatic H: δ 6.8–8.1 ppm (m, 8H) |
IR | - N→O stretch: 960 cm⁻¹ - Aromatic C=C: 1600 cm⁻¹ - C-Cl: 750 cm⁻¹ |
MS (ESI+) | - [M+H]⁺: m/z 344.81 - [M+H–16]⁺: m/z 328.82 (loss of O) - [C₁₄H₉ClNO]⁺: m/z 258.02 (tricyclic core) |
Loxapine N-oxide is primarily formed as a phase I metabolite of loxapine via enzymatic oxidation:
Chemical synthesis of loxapine N-oxide is achieved via direct oxidation of loxapine:
Table 3: Synthetic Routes to Loxapine N-Oxide
Method | Reagents/Conditions | Yield | Purity | Key Challenges |
---|---|---|---|---|
m-CPBA Oxidation | 1.1 eq m-CPBA, CH₂Cl₂, 0°C→25°C, 2h | 70–75% | >85% | Epoxidation of tricyclic alkene |
H₂O₂-Urea Adduct | 2 eq H₂O₂-urea, MeOH, 25°C, 12h | 60–65% | >90% | Slow reaction kinetics |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: